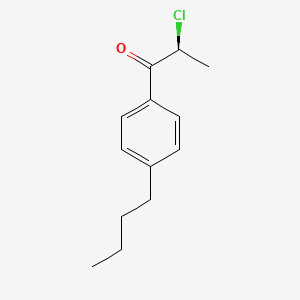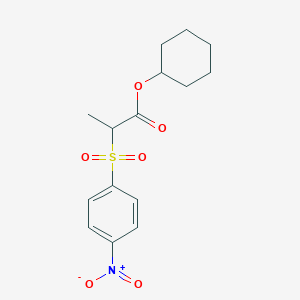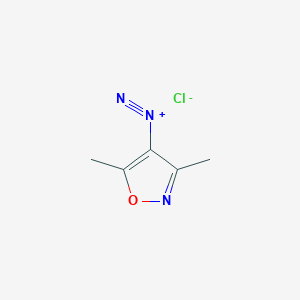
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- typically involves the condensation of vanillin with acetone, followed by hydrogenation. The condensation reaction forms 4-(4’-hydroxy-3’-methoxyphenyl)-3-buten-2-one, which is then hydrogenated to produce zingerone . This method is widely used in both laboratory and industrial settings due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- involves its interaction with various molecular targets and pathways. It modulates fat metabolism by influencing the activity of enzymes involved in lipid metabolism. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
2-Butanone, 4-hydroxy-4-(2-methoxyphenyl)- is similar to compounds like vanillin and eugenol, but it has unique properties that make it distinct:
Vanillin: Both compounds have a methoxy group, but vanillin has an aldehyde group instead of a ketone group.
Eugenol: Both compounds have a hydroxyl group, but eugenol has an allyl group instead of a butanone group. These differences in functional groups result in variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
208641-36-5 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-hydroxy-4-(2-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O3/c1-8(12)7-10(13)9-5-3-4-6-11(9)14-2/h3-6,10,13H,7H2,1-2H3 |
Clé InChI |
HCCOOGWHEHRKPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)





![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
